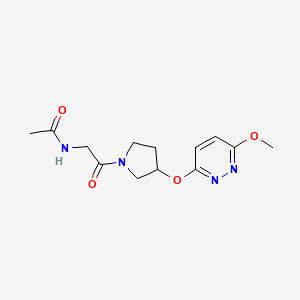
N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group, linked to a pyrrolidine ring through an ether bond, and further connected to an acetamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route could involve the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Methoxylation: Introduction of the methoxy group onto the pyridazine ring can be achieved using methanol in the presence of a suitable catalyst.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving amines and suitable electrophiles.
Ether Bond Formation: The pyridazine and pyrrolidine rings can be linked through an ether bond using nucleophilic substitution reactions.
Acetamide Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may exhibit pharmacological activity, potentially serving as a lead compound for the development of new drugs.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism by which N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3-(pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(2-(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide: Contains a chlorine substituent instead of a methoxy group, potentially altering its chemical properties and interactions.
N-(2-(3-((6-methoxypyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: Features a piperidine ring instead of a pyrrolidine ring, which may influence its conformational flexibility and binding affinity.
Uniqueness
N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is unique due to the presence of the methoxy group on the pyridazine ring, which can influence its electronic properties and reactivity. Additionally, the combination of the pyridazine and pyrrolidine rings linked through an ether bond provides a distinct structural framework that may confer specific biological activities.
Eigenschaften
IUPAC Name |
N-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-9(18)14-7-13(19)17-6-5-10(8-17)21-12-4-3-11(20-2)15-16-12/h3-4,10H,5-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFBWABGAZLSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)
![N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2692119.png)
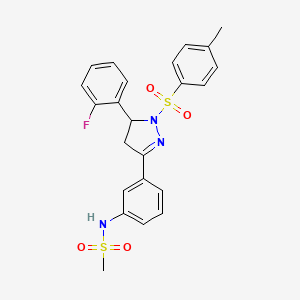

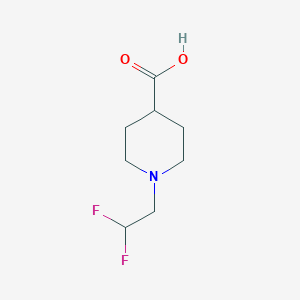
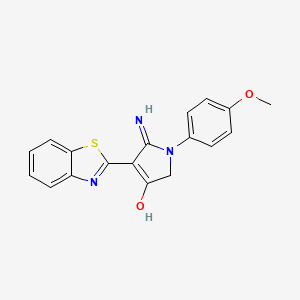
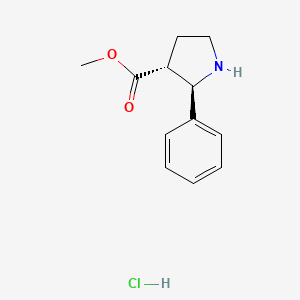
![Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2692127.png)
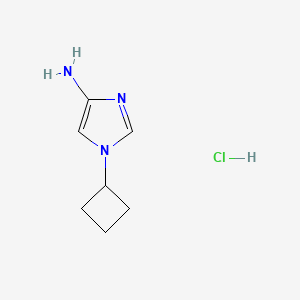
![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2692131.png)
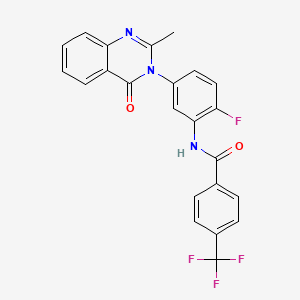
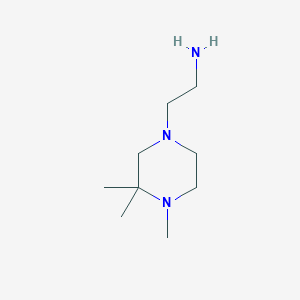
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl furan-2-carboxylate](/img/structure/B2692137.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2692138.png)
